![molecular formula C11H11N3O2 B2459142 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1512156-14-7](/img/structure/B2459142.png)
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a synthetic compound . It is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . The triazole moiety is a common feature in many antifungal drugs and has been noted for its antimicrobial properties .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For example, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is characterized by a triazole ring fused with a pyridine ring, with a carboxylic acid group at the 8-position and a cyclobutyl group at the 3-position .Chemical Reactions Analysis
Triazoles are known to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Mecanismo De Acción
Target of Action
The primary targets of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, making them important targets in cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, preventing them from phosphorylating their substrates and thus disrupting the signal transduction pathways they are involved in .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 disrupts several biochemical pathways. For instance, it can lead to the inhibition of the PI3K/AKT and MAPK/ERK pathways , which are involved in cell survival, proliferation, and angiogenesis . This results in the arrest of cell growth and induction of apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Action Environment
The action of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the environment can also affect the compound’s action, such as the presence of other drugs or substances that can interact with the same targets .
Direcciones Futuras
The future directions for “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” and similar compounds could involve further exploration of their antimicrobial and antiviral properties . The development of novel bioactive molecules using the triazole core structure is a promising area of research .
Propiedades
IUPAC Name |
3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)8-5-2-6-14-9(7-3-1-4-7)12-13-10(8)14/h2,5-7H,1,3-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXQMYBHRURJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2C=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2459062.png)
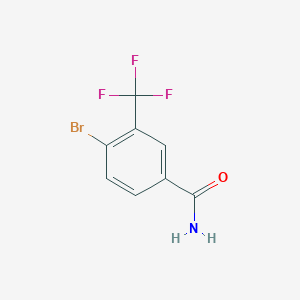
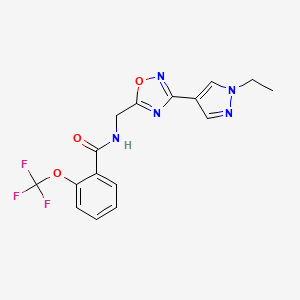
![Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B2459065.png)
![2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2459067.png)
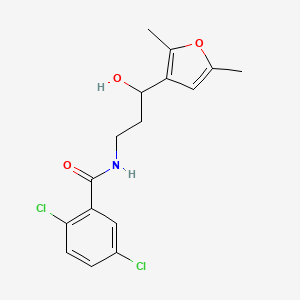
![Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate](/img/structure/B2459070.png)
![N-(1-Cyanocyclopropyl)-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2459074.png)
![N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2459076.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2459078.png)
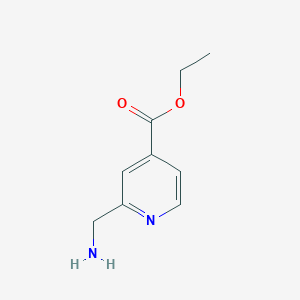
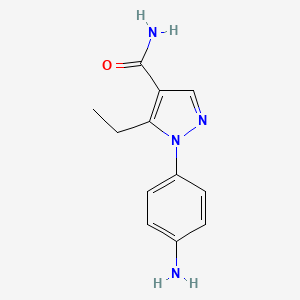
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2459081.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)